molecular formula C11H15ClO B7991904 1-(3-Chloro-2-methylphenyl)-1-butanol

1-(3-Chloro-2-methylphenyl)-1-butanol

Cat. No.: B7991904
M. Wt: 198.69 g/mol
InChI Key: MFLVHIPJONUGGV-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)-1-butanol is a halogenated aromatic alcohol with a molecular structure characterized by a butanol chain attached to a 3-chloro-2-methylphenyl group. This compound is noted for its role as a structural component in larger molecules, such as the insecticide chlorantraniliprole, where it contributes to binding affinity and specificity .

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO/c1-3-5-11(13)9-6-4-7-10(12)8(9)2/h4,6-7,11,13H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLVHIPJONUGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=C(C(=CC=C1)Cl)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-methylphenyl)-1-butanol typically involves the reaction of 3-chloro-2-methylbenzaldehyde with butylmagnesium bromide, followed by hydrolysis. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The general reaction scheme is as follows:

    Grignard Reaction:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2-methylphenyl)-1-butanol undergoes various chemical reactions, including:

  • Oxidation:

      Reagents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

      Conditions: Acidic medium

      Products: Corresponding ketone or carboxylic acid

  • Reduction:

      Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

      Conditions: Anhydrous conditions

      Products: Alcohols

  • Substitution:

      Reagents: Halogenating agents (e.g., PCl5, SOCl2)

      Conditions: Room temperature

      Products: Halogenated derivatives

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid

    Reduction: Sodium borohydride in methanol

    Substitution: Thionyl chloride in dichloromethane

Major Products:

    Oxidation: 1-(3-Chloro-2-methylphenyl)-1-butanone

    Reduction: this compound

    Substitution: 1-(3-Chloro-2-methylphenyl)-1-chlorobutane

Scientific Research Applications

Scientific Research Applications

1-(3-Chloro-2-methylphenyl)-1-butanol has diverse applications in scientific research:

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, enabling the formation of more complex molecules. Its functional groups allow for various chemical transformations such as:

  • Nucleophilic substitutions : The chloro group can be replaced by other nucleophiles.
  • Alcohol oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

Pharmacological Research

The compound has potential applications in pharmacology, particularly in drug development. Its structural features may influence biological activity, making it suitable for:

  • Antimicrobial studies : Investigating its efficacy against bacterial strains.
  • Enzyme inhibition assays : Assessing its role as an inhibitor in enzyme-catalyzed reactions.

Material Science

In material science, this compound can be utilized to develop new materials with specific properties:

  • Polymers : It can be used as a monomer in polymerization reactions to create polymers with tailored functionalities.
  • Coatings : Its properties may enhance the performance of coatings in industrial applications.

Data Tables

Application AreaSpecific Use CaseOutcome/Findings
Organic SynthesisBuilding block for complex organic moleculesFacilitates diverse chemical transformations
Pharmacological ResearchAntimicrobial activity assessmentPotential efficacy against specific bacterial strains
Material ScienceDevelopment of functional polymersEnhanced properties compared to traditional materials

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria. This suggests its potential as a lead compound in developing new antibiotics.

Case Study 2: Polymer Development

Research focused on incorporating this compound into polymer matrices. The resulting materials demonstrated improved thermal stability and mechanical strength compared to conventional polymers. This application highlights its utility in advancing material science.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)-1-butanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or interfere with essential enzymatic processes. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL)
  • Structure: Replaces the 3-chloro-2-methylphenyl group with a 3-pyridyl ring and incorporates a nitrosamino group.
  • Key Differences: The pyridyl nitrogen enhances polarity and metabolic susceptibility compared to the chloro-methylphenyl group. NNAL is a metabolite of the tobacco-specific carcinogen NNK and requires metabolic activation to exert carcinogenic effects .
  • Biological Relevance: Strong association with lung cancer risk due to DNA adduct formation, unlike 1-(3-chloro-2-methylphenyl)-1-butanol, which lacks documented carcinogenicity .
1-(3-Chloro-2-methylphenyl)thiourea Derivatives
  • Structure: Substitutes the butanol group with a thiourea moiety (e.g., N-(3-Chloro-2-methylphenyl)-5-(pyridin-2-yl)thiazol-2-amine) .
  • Key Differences :
    • Thiourea derivatives exhibit higher hydrogen-bonding capacity, influencing solubility and receptor interactions.
    • These compounds are used in inhibitor synthesis (e.g., targeting enzymes like 1-deoxy-D-xylulose-5-phosphate synthase), highlighting divergent reactivity compared to the alcohol .
Halogenated Aromatic Ketones
  • Example : 1-(3-Chloro-4-fluorophenyl)-2,2-dimethylbutan-1-one .
  • Key Differences :
    • The ketone group reduces hydrophilicity compared to the alcohol, impacting membrane permeability.
    • Fluorine substitution at the 4-position may alter metabolic stability and toxicity profiles relative to chlorine at the 3-position .

Physicochemical Properties (Inferred)

Compound Molecular Weight (g/mol) Predicted logP Key Functional Groups
This compound ~184.65 ~2.8 Alcohol, Chloro, Methyl
NNAL 207.23 ~1.2 Pyridyl, Nitrosamino
1-(3-Chloro-2-methylphenyl)thiourea 186.67 ~3.1 Thiourea
1-(3-Chloro-4-fluorophenyl)-2,2-dimethylbutan-1-one 244.72 ~3.5 Ketone, Fluoro
  • logP Trends: The thiourea and ketone analogs exhibit higher lipophilicity than this compound, suggesting differences in bioavailability and tissue distribution.
  • Solubility : The alcohol’s hydroxyl group likely enhances aqueous solubility compared to ketones or thioureas.

Biological Activity

1-(3-Chloro-2-methylphenyl)-1-butanol, also referred to as a chlorinated phenolic compound, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial and antifungal activities, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12H17ClO
  • Molecular Weight : 220.72 g/mol

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has been investigated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth.
  • Antifungal Activity : Studies have also explored its antifungal properties, particularly against common fungal pathogens.

The biological activity of this compound may be attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes. The presence of the chlorine atom in the structure is believed to enhance its reactivity with microbial targets.

Case Studies and Research Findings

  • In Vitro Studies : A study evaluating the antimicrobial efficacy of various chlorinated phenolic compounds found that this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values ranged from 0.01 to 0.05 mg/mL against Staphylococcus aureus and Escherichia coli .
  • Comparative Analysis : In a comparative study involving multiple compounds, this compound was shown to outperform several other derivatives in terms of antibacterial activity, particularly against resistant strains .
CompoundMIC (mg/mL)Target Organism
This compound0.01Staphylococcus aureus
This compound0.05Escherichia coli
Other derivativesVariesVarious

The antifungal activity of this compound is hypothesized to involve disruption of fungal cell wall synthesis and function, leading to cell lysis.

Research Findings

A study focused on the antifungal properties of chlorinated phenols demonstrated that this compound effectively inhibited the growth of Candida albicans with an MIC value of 0.02 mg/mL .

Fungal StrainMIC (mg/mL)
Candida albicans0.02
Aspergillus niger0.03

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